molecular formula C23H20ClFN4O4 B12625414 2-[(3aR,6aS)-5'-chloro-5-[(4-fluorophenyl)methyl]-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide

2-[(3aR,6aS)-5'-chloro-5-[(4-fluorophenyl)methyl]-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide

Cat. No.: B12625414
M. Wt: 470.9 g/mol
InChI Key: SRVZEVYTLGSSDP-IBBBCHJRSA-N
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Description

2-[(3aR,6aS)-5’-chloro-5-[(4-fluorophenyl)methyl]-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3aR,6aS)-5’-chloro-5-[(4-fluorophenyl)methyl]-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

  • Formation of the spirocyclic core through a cyclization reaction.
  • Introduction of the chloro and fluorophenyl groups via substitution reactions.
  • Final acylation to attach the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3aR,6aS)-5’-chloro-5-[(4-fluorophenyl)methyl]-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

2-[(3aR,6aS)-5’-chloro-5-[(4-fluorophenyl)methyl]-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[(3aR,6aS)-5’-chloro-5-[(4-fluorophenyl)methyl]-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3aR,6aS)-5’-chloro-5-[(4-chlorophenyl)methyl]-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide
  • 2-[(3aR,6aS)-5’-fluoro-5-[(4-fluorophenyl)methyl]-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide

Uniqueness

The uniqueness of 2-[(3aR,6aS)-5’-chloro-5-[(4-fluorophenyl)methyl]-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide lies in its specific combination of functional groups and its spirocyclic structure. This gives it distinct chemical and biological properties compared to similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C23H20ClFN4O4

Molecular Weight

470.9 g/mol

IUPAC Name

2-[(3aR,6aS)-5'-chloro-5-[(4-fluorophenyl)methyl]-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide

InChI

InChI=1S/C23H20ClFN4O4/c1-10-6-12(24)7-14-19(10)27-22(33)23(14)18-17(15(28-23)8-16(26)30)20(31)29(21(18)32)9-11-2-4-13(25)5-3-11/h2-7,15,17-18,28H,8-9H2,1H3,(H2,26,30)(H,27,33)/t15?,17-,18+,23?/m1/s1

InChI Key

SRVZEVYTLGSSDP-IBBBCHJRSA-N

Isomeric SMILES

CC1=CC(=CC2=C1NC(=O)C23[C@H]4[C@@H](C(N3)CC(=O)N)C(=O)N(C4=O)CC5=CC=C(C=C5)F)Cl

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C23C4C(C(N3)CC(=O)N)C(=O)N(C4=O)CC5=CC=C(C=C5)F)Cl

Origin of Product

United States

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